- Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use, China, , ,

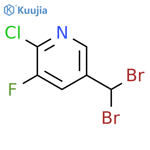

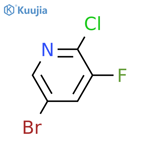

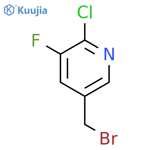

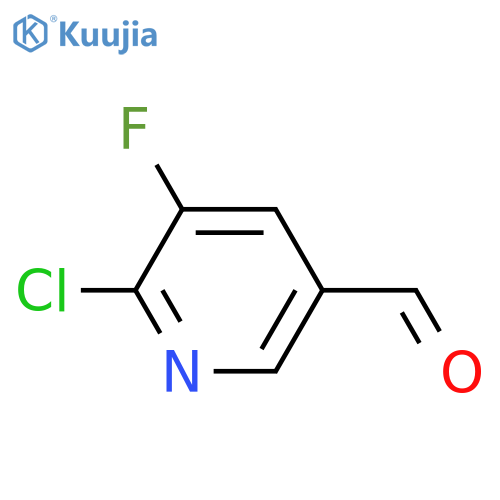

Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

950691-52-8 structure

Nom du produit:6-Chloro-5-fluoropyridine-3-carbaldehyde

Numéro CAS:950691-52-8

Le MF:C6H3ClFNO

Mégawatts:159.545523881912

MDL:MFCD13189060

CID:834951

PubChem ID:21698194

6-Chloro-5-fluoropyridine-3-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 6-Chloro-5-fluoronicotinaldehyde

- 6-chloro-5-fluoropyridine-3-carbaldehyde

- 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-

- 6-Chloro-3-fluoronicotinaldehyde

- 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde

- 6-chloro-5-fluoro-3-pyridinecarbaldehyde

- 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)

- CS-0045099

- MFCD13189060

- MNOGYCPIVIXHRK-UHFFFAOYSA-N

- DTXSID90617065

- 950691-52-8

- AC-33404

- AKOS016007339

- 2-Chloro-3-fluoropyridine-3-carboxaldehyde

- EN300-195404

- 6-chloro-5-fluoro-3-pyridine carbaldehyde

- DB-024971

- 6-Chloro-5-fluoro-pyridine-3-carbaldehyde

- SY123385

- AB67661

- BS-24663

- SCHEMBL875527

- 6-Chloro-5-fluoropyridine-3-carbaldehyde

-

- MDL: MFCD13189060

- Piscine à noyau: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H

- La clé Inchi: MNOGYCPIVIXHRK-UHFFFAOYSA-N

- Sourire: O=CC1C=C(F)C(Cl)=NC=1

Propriétés calculées

- Qualité précise: 158.98900

- Masse isotopique unique: 158.9887196g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 133

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 30Ų

- Le xlogp3: 1.4

Propriétés expérimentales

- Dense: 1.444

- Point d'ébullition: 235 ºC

- Point d'éclair: 96 ºC

- Le PSA: 29.96000

- Le LogP: 1.68660

6-Chloro-5-fluoropyridine-3-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115739-5g |

6-Chloro-5-fluoronicotinaldehyde |

950691-52-8 | 98% | 5g |

¥3487.00 | 2024-04-24 | |

| TRC | C360225-50mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 50mg |

$ 150.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB253-1g |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 98% | 1g |

1289.0CNY | 2021-08-04 | |

| TRC | C360225-100mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 100mg |

$ 224.00 | 2023-04-18 | ||

| TRC | C360225-250mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 250mg |

$ 397.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1219177-1G |

6-chloro-5-fluoro-pyridine-3-carbaldehyde |

950691-52-8 | 97% | 1g |

$110 | 2024-07-21 | |

| Chemenu | CM178797-1g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 1g |

$400 | 2021-08-05 | |

| Chemenu | CM178797-5g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 5g |

$609 | 2022-06-09 | |

| eNovation Chemicals LLC | D549189-5g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 5g |

$1600 | 2024-05-24 | |

| Enamine | EN300-195404-0.05g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 0.05g |

$33.0 | 2023-09-17 |

6-Chloro-5-fluoropyridine-3-carbaldehyde Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Référence

Méthode de production 2

Conditions de réaction

Référence

- Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -78 °C; 30 min, -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

Référence

- Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Référence

- Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, 0 °C; 30 min, 0 °C

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

Référence

- GPR139 receptor modulators, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Référence

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

Référence

- Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water ; 1 h, 110 °C

Référence

- Preparation of tricyclic compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 10 min, -78 °C

1.2 -78 °C; 1 h, -78 °C → rt

1.2 -78 °C; 1 h, -78 °C → rt

Référence

- Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 30 min, -78 °C

1.2 30 min, -78 °C

1.2 30 min, -78 °C

Référence

- Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation, World Intellectual Property Organization, , ,

6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials

- 5-Bromo-2-chloro-3-fluoropyridine

- Pyridine, 5-(bromomethyl)-2-chloro-3-fluoro-

- Pyridine, 2-chloro-5-(dibromomethyl)-3-fluoro-

6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products

6-Chloro-5-fluoropyridine-3-carbaldehyde Littérature connexe

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde) Produits connexes

- 2157153-49-4(methyl 3-amino-3-(azetidin-3-yl)butanoate)

- 1361544-86-6(2,3-Bis(2,3,6-trichlorophenyl)-6-chloropyridine)

- 1797123-31-9(1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline)

- 1260821-25-7(Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate)

- 2137027-13-3(4-Oxazolecarboxylic acid, 5-[(1R)-1-aminopentyl]-)

- 1497306-71-4(4-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one)

- 2648917-57-9((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-4-methylpentanoic acid)

- 1841119-32-1((1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine)

- 2249059-44-5(N-(cyanomethyl)-2-(2H-indazol-2-yl)acetamide)

- 1807093-28-2(4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-acetonitrile)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde

Pureté:99%/99%

Quantité:5g/25g

Prix ($):301.0/1320.0